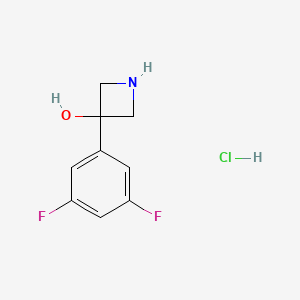
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO. It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluorophenyl)azetidin-3-one.
Reduction: Formation of 3-(3,5-difluorophenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
科学研究应用
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts .
作用机制
The mechanism of action of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system in which it is used .
相似化合物的比较
Similar Compounds
3-(3,4-Difluorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with different fluorine atom positions.
3,3-Difluoroazetidine;hydrochloride: Lacks the phenyl group, leading to different chemical properties.
Uniqueness
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
生物活性
3-(3,5-Difluorophenyl)azetidin-3-ol; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a difluorophenyl substituent, which may influence its biological activity. The molecular formula is C10H10ClF2N and its CAS number is 2287310-74-9.
Biological Activity Overview
Research indicates that compounds similar to 3-(3,5-Difluorophenyl)azetidin-3-ol exhibit various biological activities, including:
- Anticancer Activity : Compounds with azetidine structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Certain azetidine derivatives have been reported to possess antimicrobial activity.
The mechanism of action for 3-(3,5-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the difluorophenyl group may enhance binding affinity to biological targets.
Anticancer Studies
A study on azetidinone derivatives showed significant inhibition of human breast cancer cell lines (MCF-7) proliferation. The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting that modifications to the azetidine structure can lead to enhanced anticancer properties .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3-(3,5-Difluorophenyl)azetidin-3-ol | TBD | MCF-7 |
| 3-chloro-azetidin-2-one derivative | 15.4 | MCF-7 |
Anti-inflammatory Activity
In a screening assay for COX inhibition, several azetidine derivatives demonstrated promising results. The IC50 values for selected derivatives were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 3-(3,5-Difluorophenyl)azetidin-3-ol | TBD | TBD |
These findings suggest that the compound may possess anti-inflammatory properties comparable to established drugs like diclofenac .
Safety and Toxicity
Preliminary safety assessments indicate potential irritant effects on skin and eyes. Further toxicity studies are necessary to establish a comprehensive safety profile.
属性
IUPAC Name |
3-(3,5-difluorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONHRWZKKDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC(=C2)F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














